(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Overview
Description
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid is a chiral, non-proteinogenic amino acid It features a five-membered cyclopentene ring with an amino group at the second position and a carboxylic acid group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the cyclopentene ring. For example, the use of a chiral nickel(II) complex of glycine Schiff base has been reported to achieve high diastereoselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or auxiliaries. The process typically includes steps such as alkylation, cyclization, and purification to obtain the desired enantiomer in high purity. The scalability and operational convenience of these methods are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid transporters or enzymes involved in amino acid metabolism .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral amino acid with a similar structure but a different ring system.
(1R,2S)-2-aminocyclopentane-1-carboxylic acid: A non-proteinogenic amino acid with a saturated cyclopentane ring.
Uniqueness
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid is unique due to its unsaturated cyclopentene ring, which imparts different chemical reactivity and biological activity compared to its saturated analogs. This structural feature makes it a valuable compound for studying the effects of ring unsaturation on amino acid properties and functions .
Properties
IUPAC Name |
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1,3-5H,2,7H2,(H,8,9)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCBWTXCWRLPIR-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]([C@@H]1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60414982 | |
Record name | (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60414982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154568-20-4 | |
Record name | (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60414982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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